molecular formula C5H6FN3O B13107599 4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one

4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one

Katalognummer: B13107599
Molekulargewicht: 143.12 g/mol
InChI-Schlüssel: HLKDBQDBYSEZNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. The presence of amino, fluoro, and methyl groups in this compound may impart unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Nucleophilic substitution reactions: Using fluorinated pyrimidine derivatives as starting materials.

    Amination reactions: Introducing the amino group through reactions with amines or ammonia.

    Methylation reactions: Adding the methyl group using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing crystallization, distillation, or chromatography for purification.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Halogenation, nitration, or sulfonation reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of amino and fluoro groups can influence binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-amino-6-chloro-1-methylpyrimidin-2(1H)-one: Similar structure with a chlorine atom instead of fluorine.

    4-amino-6-fluoro-1-ethylpyrimidin-2(1H)-one: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

The unique combination of amino, fluoro, and methyl groups in 4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one may impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing new compounds with desired properties.

Eigenschaften

Molekularformel

C5H6FN3O

Molekulargewicht

143.12 g/mol

IUPAC-Name

4-amino-6-fluoro-1-methylpyrimidin-2-one

InChI

InChI=1S/C5H6FN3O/c1-9-3(6)2-4(7)8-5(9)10/h2H,1H3,(H2,7,8,10)

InChI-Schlüssel

HLKDBQDBYSEZNN-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC(=NC1=O)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.